Methyl nicotinate ethiodide

Description

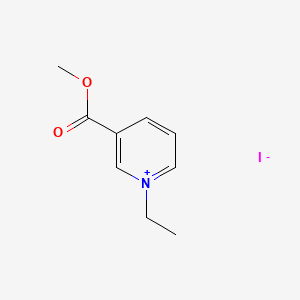

Structure

3D Structure of Parent

Properties

CAS No. |

102583-97-1 |

|---|---|

Molecular Formula |

C9H12INO2 |

Molecular Weight |

293.10 g/mol |

IUPAC Name |

methyl 1-ethylpyridin-1-ium-3-carboxylate;iodide |

InChI |

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

CIEWFTQQYHJZKZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C(=O)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl nicotinate ethiodide typically involves the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the introduction of an ethyl iodide group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The subsequent alkylation with ethyl iodide is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and alkylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinate ethiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include various nicotinic acid derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

Pharmaceutical Applications

A. Pain Relief and Vasodilation

Methyl nicotinate is primarily used as a topical agent for its vasodilatory effects. It enhances blood flow to the application site, which can relieve muscle and joint pain. The mechanism involves the stimulation of peripheral blood vessels, leading to increased circulation and warmth in the affected area .

B. Veterinary Medicine

In veterinary applications, methyl nicotinate is employed to treat respiratory diseases, vascular disorders, and musculoskeletal pain in animals . Its effectiveness in promoting blood flow makes it a valuable agent in managing various conditions.

Clinical Research Findings

A. Topical Application Studies

Recent studies have demonstrated that topical application of methyl nicotinate can significantly enhance peripheral blood flow. For instance, a study involving different concentrations of methyl nicotinate showed increased blood flow in treated areas without significant changes in the proportions of blood cell types . This suggests its potential utility in improving blood collection techniques, particularly for patients with venous access issues.

| Concentration (mol/L) | Blood Flow Increase | T Lymphocyte Proportion Change |

|---|---|---|

| < | Minimal | No significant change |

| Moderate | Slight increase | |

| > | Significant | No significant change |

Case Studies

A. Racial Differences in Response

A study monitored cutaneous responses to topical methyl nicotinate across different racial groups. It found that while the diameter of erythema (redness) induced by methyl nicotinate was significantly dependent on dosage, there were notable differences in response among racial groups, indicating varying sensitivities to the compound . This highlights the importance of considering demographic factors in clinical applications.

B. Enhancing Blood Collection

Another investigation focused on the application of methyl nicotinate solution to improve peripheral blood collection techniques. Results indicated that local application increased blood flow significantly, making it a feasible method for patients who are phobic about venous blood draws . This case study emphasizes the practical implications of methyl nicotinate in clinical settings.

Summary and Future Directions

Methyl nicotinate ethiodide presents diverse applications primarily within pharmaceutical contexts as a topical agent for pain relief and enhanced circulation. Its role in veterinary medicine further underscores its versatility. Ongoing research into its mechanisms and effects across different populations will be essential for optimizing its use and understanding potential variations in efficacy.

Future studies may explore:

- Broader applications in different medical fields.

- Long-term effects and safety profiles.

- Synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of methyl nicotinate ethiodide involves its ability to induce peripheral vasodilation. This is achieved through the release of prostaglandin D2, which acts locally due to its short half-life . The compound targets the peripheral blood capillaries, enhancing blood flow and providing relief from muscle and joint pain.

Comparison with Similar Compounds

Methyl Nicotinate Ethiodide vs. Methyl Nicotinate

Structural Differences :

Pharmacological Activity :

- Methyl nicotinate induces erythema via prostaglandin-mediated vasodilation, with efficacy dependent on concentration and formulation .

- The ethiodide derivative exhibits prolonged activity due to reduced volatility and enhanced skin retention. Studies suggest quaternary ammonium salts like ethiodides penetrate epidermal layers more slowly but sustain release, contrasting with rapid absorption of non-quaternized esters .

Comparison with Other Quaternary Nicotinate Derivatives

Methiodides vs. Ethiodides :

- 1-Methylnicotinamide Iodide (CAS 6456-44-6): A methiodide analog with a methyl group at the nitrogen. Evidence indicates that ethiodides of aromatic heterocycles (e.g., pyridine, quinoline) exhibit higher curariform potency than methiodides. For example, pyridine ethiodides are 1.5–2× more potent than their methiodide counterparts .

- Nicotine Derivatives : In saturated nitrogen-containing systems (e.g., nicotine), methiodides are more active than ethiodides, highlighting the role of aromaticity in potency trends .

Structural-Activity Relationship (SAR) :

Comparison with Non-Quaternary Nicotinate Esters

Ethyl 5-Methylnicotinate (CAS 62150-46-3):

Monasnicotinates B–D :

- These esters feature complex alkenyl and acetyl substituents on the pyridine ring. Unlike this compound, they are non-ionic and exhibit distinct bioactivity profiles, primarily in antimicrobial contexts .

5-(2-Phenylethynyl)nicotinic Acid Ethyl Ester :

- A non-quaternized analog with a phenylethynyl group. Its synthesis involves Pd/C-catalyzed hydrogenation, differing from the alkylation required for ethiodides .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Methyl Nicotinate | 1-Methylnicotinamide Iodide |

|---|---|---|---|

| Molecular Weight | ~277.1 (C₉H₁₁IN₂O₂) | 153.14 (C₇H₇NO₂) | 263.08 (C₇H₉IN₂O) |

| Solubility | High in polar solvents | Moderate in lipids | High in polar solvents |

| Vasodilatory Potency | High (sustained release) | Moderate | Moderate-to-high |

| Metabolic Stability | High (charged species) | Low | Intermediate |

Formulation and Penetration Efficiency

- This compound’s ionic nature limits its penetration through lipid-rich barriers but enhances retention in hydrophilic matrices .

- Non-ionic esters (e.g., methyl nicotinate) show faster absorption but shorter duration, as demonstrated in ointment studies where vehicle composition significantly affected erythema persistence .

Q & A

Q. What meta-analysis frameworks are suitable for synthesizing conflicting data on this compound’s efficacy?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Stratify analysis by study design (e.g., in vitro vs. in vivo) to identify confounding factors .

Methodological Resources

- Literature Synthesis : Use SciFinder or Web of Science to retrieve peer-reviewed studies. Filter by "review articles" for background synthesis .

- Data Validation : Cross-reference spectral libraries (e.g., SDBS) and replicate experiments under controlled conditions .

- Ethical Compliance : Follow institutional guidelines for data sharing and participant anonymity in collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.